

Chemical structure and IUPAC name of 3-[(Propan-2-yloxy)methyl]phenol

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Compound of Interest

Compound Name: 3-[(Propan-2-yloxy)methyl]phenol

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In-depth Technical Guide: 3-[(Propan-2-yloxy)methyl]phenol

An extensive search of chemical databases and scientific literature did not yield specific information for the compound **3-[(Propan-2-yloxy)methyl]phenol**. This suggests that the compound may be novel, not widely synthesized or studied, or referred to by a different nomenclature.

This guide will, therefore, provide a detailed analysis of the chemical structure based on its systematic name and discuss related compounds for which data is available. This comparative approach will offer insights into the potential properties and synthesis of the target molecule.

Chemical Structure and IUPAC Name

Based on the name "**3-[(Propan-2-yloxy)methyl]phenol**," the chemical structure can be deduced as a phenol ring substituted at the meta-position (carbon 3) with a methyl group that is, in turn, attached to an isopropoxy group.

Breakdown of the Name:

- Phenol: A benzene ring with a hydroxyl (-OH) group.
- 3-...: Indicates a substituent at the 3rd carbon of the phenol ring.

- (Propan-2-yloxy): An isopropoxy group $(\text{CH}_3)_2\text{CHO}-$.
- methyl: A methylene $(-\text{CH}_2-)$ bridge connecting the isopropoxy group to the phenol ring.

Thus, the formal IUPAC name would be **3-[(Propan-2-yloxy)methyl]phenol**.

Chemical Structure:

Caption: Chemical structure of **3-[(Propan-2-yloxy)methyl]phenol**.

Physicochemical Properties (Predicted)

While no experimental data for **3-[(Propan-2-yloxy)methyl]phenol** is available, its properties can be predicted based on its structural similarity to other phenolic compounds and ethers.

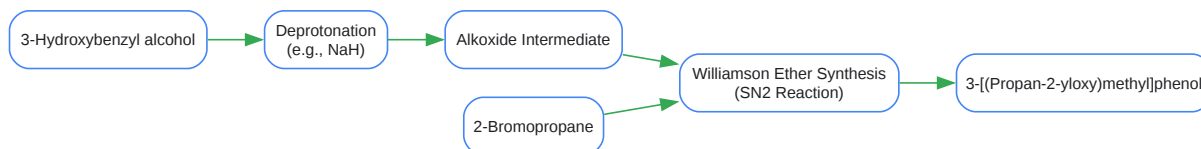
Table 1: Predicted Physicochemical Properties of **3-[(Propan-2-yloxy)methyl]phenol**

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₁₀ H ₁₄ O ₂	Based on atom count from the structure.
Molecular Weight	166.22 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow liquid or low-melting solid	Similar to other substituted phenols.
Boiling Point	> 200 °C	Higher than phenol due to increased molecular weight and ether linkage.
Solubility	Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone)	The polar hydroxyl group allows for some water solubility, while the larger nonpolar portion favors organic solvents.
pKa	~10	The hydroxyl group is weakly acidic, similar to other phenols.

Potential Synthesis Routes

The synthesis of **3-[(Propan-2-yloxy)methyl]phenol** would likely involve the formation of the ether linkage. A plausible synthetic pathway is the Williamson ether synthesis.

Proposed Synthesis Workflow:



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Caption: Proposed synthesis of **3-[(Propan-2-yloxy)methyl]phenol**.

Experimental Protocol (Hypothetical):

- Starting Material: 3-Hydroxybenzyl alcohol would be the precursor.
- Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzyl alcohol would be deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium phenoxide.
- Nucleophilic Substitution: 2-Bromopropane would then be added to the reaction mixture. The phenoxide ion would act as a nucleophile, attacking the secondary carbon of 2-bromopropane in an SN2 reaction to displace the bromide and form the ether linkage.
- Workup and Purification: The reaction would be quenched with water, and the product extracted with an organic solvent. The organic layer would then be washed, dried, and the solvent evaporated. The final product would be purified using column chromatography or distillation.

Potential Biological Activity and Applications

The biological activity of phenolic compounds is vast and depends heavily on the nature and position of their substituents. Phenolic compounds are known for their antioxidant properties. The introduction of an ether linkage, as in the target molecule, could modulate this activity and introduce other pharmacological effects.

A search for structurally similar compounds reveals a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones which have been investigated for their antimicrobial and antioxidant activities.^[1] These studies suggest that the alkoxymethylphenol scaffold can be a starting point for developing biologically active compounds.^[1]

Given the lack of specific data, any discussion of signaling pathway involvement or specific drug development applications for **3-[(Propan-2-yloxy)methyl]phenol** would be purely speculative. Further research and experimental validation are necessary to determine its actual properties and potential uses.

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References

- 1. researchgate.net [researchgate.net]
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